molecular formula C12H19NO B4453672 N-(2-propoxybenzyl)ethanamine

N-(2-propoxybenzyl)ethanamine

Cat. No.: B4453672
M. Wt: 193.28 g/mol
InChI Key: UPURTPDUCVTAJD-UHFFFAOYSA-N
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Description

N-(2-Propoxybenzyl)ethanamine is a synthetic phenethylamine derivative featuring an ethanamine backbone substituted with a benzyl group at the nitrogen atom. The benzyl group is further modified with a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position of the aromatic ring. The propoxy group distinguishes it from common derivatives like methoxy (-OCH₃) or allyloxy substituents, influencing its lipophilicity, receptor binding, and metabolic stability .

Properties

IUPAC Name

N-[(2-propoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPURTPDUCVTAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NBOMe Series Compounds

The NBOMe series, such as 25I-NBOMe and 25C-NBOMe , share a core structure of N-(2-methoxybenzyl)ethanamine substituted with halogenated or dimethoxyphenyl groups. Key comparisons:

  • Structural Differences: N-(2-Propoxybenzyl)ethanamine replaces the methoxy group in NBOMe compounds with a bulkier propoxy group. NBOMe compounds often include additional substituents (e.g., iodine, chlorine) on the phenyl ring, which modulate serotonin receptor (5-HT₂A) affinity and hallucinogenic potency .
  • Pharmacological Activity :
    • NBOMe derivatives are potent psychedelics with 5-HT₂A agonism, whereas the propoxy variant’s activity remains uncharacterized. Propoxy’s larger size may sterically hinder receptor binding, reducing psychoactivity compared to methoxy analogs .
Table 1: Structural and Pharmacological Comparison with NBOMe Compounds
Compound Substituent (Benzyl) Phenyl Ring Substituent Molecular Weight Key Properties
This compound 2-propoxy None ~207.3 g/mol* High lipophilicity; unstudied activity
25I-NBOMe 2-methoxy 4-iodo, 2,5-dimethoxy 413.2 g/mol Potent 5-HT₂A agonist; hallucinogenic
25C-NBOMe 2-methoxy 4-chloro, 2,5-dimethoxy 343.8 g/mol Moderate potency; longer duration

*Calculated based on molecular formula C₁₂H₁₉NO.

N-(2,3-Dimethoxybenzyl)ethanamine

This compound (CAS 100054-84-0) features two methoxy groups at the 2- and 3-positions of the benzyl ring. Key comparisons:

  • Physicochemical Properties :
    • The additional methoxy group increases polarity compared to the propoxy variant, reducing lipophilicity (logP ~1.5 vs. ~2.8 for propoxy) .
    • Molecular weight: 195.3 g/mol vs. ~207.3 g/mol for this compound .
  • Safety Profile :
    • Classified as acutely toxic (H301) and a skin irritant (H315). Propoxy derivatives may exhibit similar hazards but require empirical testing .

2-(4-Nitrophenyl)ethanamine Derivatives

Compounds like N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS 226992-13-8) highlight the impact of electron-withdrawing groups (e.g., nitro):

  • Electronic Effects :
    • Nitro groups reduce basicity of the amine, whereas propoxy’s electron-donating nature may enhance it.
    • Applications: Nitro derivatives are intermediates in pharmaceuticals; propoxy variants could serve similar roles but with altered solubility .

N-(2-Methoxybenzyl)ethanamine (NBOMe Core Structure)

The parent NBOMe structure lacks additional phenyl ring substituents:

  • Comparison :
    • Removing the 4-iodo or 4-chloro substituent (as in NBOMe) reduces receptor selectivity. Propoxy substitution may further alter binding kinetics .
    • Synthetic precursors like N-(2-methoxybenzyl)ethanamine are regulated due to their role in illicit drug manufacturing .

Key Research Findings and Data

  • Metabolism and Stability :
    • Methoxy and allyloxy groups (e.g., in gravitole, ) undergo rapid O-demethylation, whereas propoxy’s longer alkyl chain may slow metabolism, increasing half-life .
  • Positional Isomerism :
    • Studies on N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine isomers show that substituent position drastically affects chromatographic behavior and receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-propoxybenzyl)ethanamine
Reactant of Route 2
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N-(2-propoxybenzyl)ethanamine

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